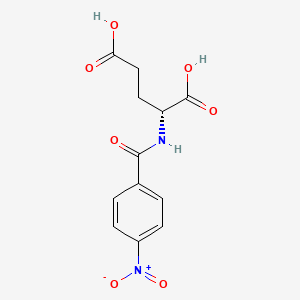

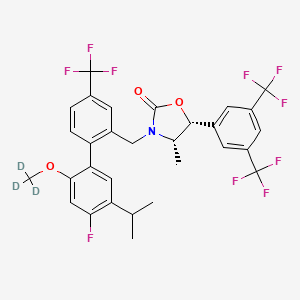

Anacetrapib-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Anacetrapib is a cholesteryl ester transfer protein (CETP) inhibitor . It raises high-density lipoprotein (HDL) cholesterol and reduces low-density lipoprotein (LDL) cholesterol . This makes CETP inhibition an attractive target to prevent and treat various cardiovascular diseases .

Molecular Structure Analysis

Anacetrapib has shown an evident affinity towards the concave surface of CETP, especially towards the region of the N-terminal tunnel opening . The primary binding site of Anacetrapib resides in the tunnel inside CETP, near the residues surrounding the N-terminal opening .

Physical And Chemical Properties Analysis

Anacetrapib has a molecular formula of C30H25F10NO3 and a molecular weight of 637.5 g/mol . It is a hydrophobic glycoprotein .

Scientific Research Applications

Dyslipidemia Management

Anacetrapib-d3, as a CETP inhibitor, has shown promise in the management of dyslipidemias. It significantly increases HDL cholesterol and apolipoprotein AI levels, with a profound increase in large HDL2 particles. This shift in lipoprotein profile can be beneficial for patients who do not achieve their LDL cholesterol targets or are intolerant to statins .

Cardiovascular Disease Risk Reduction

The REVEAL study highlighted that Anacetrapib-d3 could reduce the risk of major coronary events by 9% relative to placebo. This was achieved through lipid modification in patients with atherosclerotic vascular disease receiving LDL-C lowering treatment with atorvastatin .

Lipoprotein a (Lp(a)) Level Reduction

Anacetrapib-d3 decreases Lp(a) levels, which is attributed to a decrease in Apo(a) production. Lowering Lp(a) levels is considered beneficial as high levels are associated with an increased risk of cardiovascular diseases .

LDL Cholesterol Level Decrease

The drug decreases LDL cholesterol levels mainly due to increased catabolism of LDL particles through LDL receptors. This mechanism is crucial for patients who are at high risk of cardiovascular events and require aggressive LDL cholesterol management .

Triglyceride Level Modulation

Anacetrapib-d3 modestly decreases triglyceride levels due to increased lipolysis and increased receptor-mediated catabolism of triglyceride-rich particles. This effect can complement the management of patients with mixed dyslipidemia .

Potential Impact on Carbohydrate Homeostasis

Interestingly, Anacetrapib-d3 may be associated with a beneficial effect on carbohydrate homeostasis. This potential application could open new avenues for research in the intersection of lipid metabolism and diabetes .

Mechanism of Action

Target of Action

Anacetrapib-d3 is a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP) . CETP plays a crucial role in High-Density Lipoprotein (HDL) metabolism by mediating the exchange of triglycerides and cholesterol esters between mature HDL and Low-Density Lipoprotein (LDL) or Very Low-Density Lipoprotein (VLDL) .

Mode of Action

Anacetrapib-d3 interacts with CETP, inhibiting its activity . This inhibition leads to elevated plasma levels of HDL and lower LDL/VLDL . The drug’s interaction with CETP prevents the transfer of cholesteryl esters from HDL to LDL, a pivotal step in reverse cholesterol transport .

Biochemical Pathways

The primary biochemical pathway affected by Anacetrapib-d3 is the lipid regulation pathway. By inhibiting CETP, Anacetrapib-d3 disrupts the normal exchange of lipids between HDL and LDL/VLDL . This results in an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels .

Pharmacokinetics

Anacetrapib-d3 is absorbed after oral administration, with a median time to maximum concentration (Tmax) of 3.0–5.0 hours and an elimination half-life of 105.3–122.3 hours . The area under the curve (AUC) and maximum concentration (Cmax) of Anacetrapib-d3 increase in a slightly less than dose-proportional manner over a dose range of 50–200 mg . Once-daily administration of 100 mg of Anacetrapib-d3 for 10 days results in a median Tmax of 5.0 hours with an apparent half-life of 193.7 hours on Day 10 of multiple dosing .

Result of Action

The inhibition of CETP by Anacetrapib-d3 leads to a reduction in atherosclerotic lesion area and severity, and an increase in plaque stability index . It also adds to the effects of atorvastatin by further decreasing lesion size . In clinical trials, Anacetrapib-d3 has been shown to reduce the risk of major coronary events .

Action Environment

The pharmacokinetics of Anacetrapib-d3 in Chinese subjects are comparable to those observed in the black population and in white subjects . This suggests that the drug’s action, efficacy, and stability may be influenced by genetic factors rather than environmental factors . .

Safety and Hazards

properties

IUPAC Name |

(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-[4-fluoro-5-propan-2-yl-2-(trideuteriomethoxy)phenyl]-5-(trifluoromethyl)phenyl]methyl]-4-methyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25F10NO3/c1-14(2)22-11-23(25(43-4)12-24(22)31)21-6-5-18(28(32,33)34)9-17(21)13-41-15(3)26(44-27(41)42)16-7-19(29(35,36)37)10-20(8-16)30(38,39)40/h5-12,14-15,26H,13H2,1-4H3/t15-,26-/m0/s1/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZLGJHLQGUVPN-IVVQBUEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1C2=C(C=C(C=C2)C(F)(F)F)CN3[C@H]([C@H](OC3=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C)C(C)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25F10NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733091 |

Source

|

| Record name | (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-3-({4'-fluoro-2'-[(~2~H_3_)methyloxy]-5'-(propan-2-yl)-4-(trifluoromethyl)[1,1'-biphenyl]-2-yl}methyl)-4-methyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1061715-90-9 |

Source

|

| Record name | (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-3-({4'-fluoro-2'-[(~2~H_3_)methyloxy]-5'-(propan-2-yl)-4-(trifluoromethyl)[1,1'-biphenyl]-2-yl}methyl)-4-methyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol](/img/structure/B585074.png)